![molecular formula C12H19ClN6S B2370326 {2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride CAS No. 1351618-74-0](/img/structure/B2370326.png)
{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride
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Overview
Description
The compound “{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride” is a heterocyclic compound . Its IUPAC name is “2-[6-(methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” and it has a CAS Number of 1105197-45-2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, a methylthio group at the 6th position, and a pyrrolidin-1-yl group at the 4th position .Physical And Chemical Properties Analysis
This compound is a solid substance . Its InChI Code is "1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3" .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyridopyrazolopyrimidine derivatives, including compounds similar to the one , has been explored through various chemical reactions. This includes cyclocondensation and treatment with specific reagents like POCl3 and NaN3, leading to the formation of complex structures like tetraheterocyclic systems (El-Essawy, 2010).
Biological Evaluation and Potential Applications
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural-activity relationship (SAR) of these compounds has also been discussed (Rahmouni et al., 2016).
- Some pyrazole derivatives, including those related to the compound , have shown potential antitumor, antifungal, and antibacterial activities. These compounds have been characterized and analyzed for their pharmacophore sites (Titi et al., 2020).
- The design and discovery of pyrazolopyrimidines as selective brain-penetrant PDE9A inhibitors have been documented, highlighting their potential in treating cognitive disorders (Verhoest et al., 2012).
Structural Analysis and Properties
- The crystal structures of pyrazolo[3,4-d]pyrimidine-based compounds have been analyzed to understand their intermolecular stacking and interactions, which is crucial for their potential biological applications (Avasthi et al., 2003).
Synthesis for Specific Applications
- The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential have been explored, showing the versatility of these compounds in various applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrrolidine derivatives have been reported to influence a variety of biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6S.ClH/c1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;/h8H,2-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQBNUWJOOYLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride |
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